molecular formula C11H15NO2 B5491260 4-methoxy-N,N,3-trimethylbenzamide

4-methoxy-N,N,3-trimethylbenzamide

Cat. No.: B5491260
M. Wt: 193.24 g/mol
InChI Key: JQHMQDFETRIVLD-UHFFFAOYSA-N
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Description

4-Methoxy-N,N,3-trimethylbenzamide (CAS 6274-22-2) is a benzamide derivative featuring a methoxy group at the para-position (C4) of the benzene ring and two methyl groups on the amide nitrogen (N,N-dimethyl), along with an additional methyl substituent at the meta-position (C3) of the aromatic ring. The compound is synthesized via reactions involving 3-methylbenzoyl chloride or 3-methylbenzoic acid with appropriate amines, as exemplified in , where it is isolated as a hydrochloride salt . Its structural uniqueness lies in the combination of electron-donating methoxy and methyl groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-methoxy-N,N,3-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-9(11(13)12(2)3)5-6-10(8)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHMQDFETRIVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methoxy-N,N,3-trimethylbenzamide with structurally analogous benzamide derivatives, emphasizing substituent effects, synthesis routes, and biological activities:

Compound Name Molecular Formula Substituents Synthesis Method Key Findings
This compound C₁₂H₁₇NO₂ 4-OCH₃, N,N-dimethyl, 3-CH₃ Reaction of 3-methylbenzoyl chloride with a substituted amine (e.g., ) α1-Adrenergic antagonist activity
4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide C₁₇H₁₉NO₅ 4-OCH₃ on benzamide; 3,4,5-OCH₃ on phenyl ring 3,4,5-Trimethoxyaniline + 4-methoxybenzoyl chloride (88% yield) No explicit bioactivity reported; structural focus for molecular docking studies
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₄ 3,4,5-OCH₃ on benzamide; 4-Br on phenyl ring 3,4,5-Trimethoxybenzoyl chloride + 4-bromoaniline Crystal structure analyzed; hydrogen bonding noted in packing
4-Bromo-N,N,3-trimethylbenzamide C₁₀H₁₂BrNO 4-Br, N,N-dimethyl, 3-CH₃ Not detailed in evidence (CAS 149104-99-4) Predicted density 1.366 g/cm³; no bioactivity data
4-Methoxy-N-(4-methylthiazol-2-yl)benzamide C₁₈H₁₈N₂O₄S 4-OCH₃ on benzamide; 4-methylthiazole moiety Structure reported in CAS RN 313251-72-8 Thiazole substituent may enhance metal-binding or pharmacokinetic properties
Picotamide C₂₃H₂₂N₄O₃ 4-Methoxy-N,N′-bis(pyridin-3-ylmethyl)isophthalide Thromboxane A2 receptor antagonist and synthase inhibitor Dual mechanism of action in antiplatelet therapy

Key Structural and Functional Insights

Methoxy groups (e.g., in and ) increase electron density on the aromatic ring, which may influence binding to receptors via π-π interactions. However, excessive methoxy substitution (e.g., 3,4,5-trimethoxy in ) could reduce solubility .

Synthetic Yields and Routes: The highest yield (88%) is reported for 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide, synthesized via straightforward amide coupling .

Biological Activities :

  • While this compound shows α1-adrenergic antagonism , other analogs (e.g., Picotamide in ) exhibit thromboxane A2 modulation, illustrating the pharmacological diversity of benzamide derivatives .
  • Thiazole-containing derivatives (–8) are structurally tailored for metal coordination, suggesting applications in catalysis or chelation therapy .

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